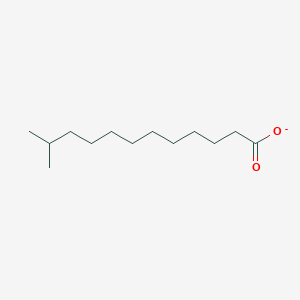
Isotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecanoate is a methyl-branched fatty acid anion that is the conjugate base of isotridecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an isotridecanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Chemical Extraction and Separation
Isotridecanoate and its derivatives are utilized in the field of chemical extraction and separation. For instance, a study by Sengupta et al. (2014) explored the use of a solvent system containing CMPO in a diluent mixture with n-dodecane and isodecanol for actinide partitioning. This system was evaluated for its efficacy in extracting actinides in various oxidation states from simulated high-level waste of fast breeder reactor fuel (Sengupta, Murali, Thulasidas, & Mohapatra, 2014). Zhu, Pranolo, and Cheng (2013) also demonstrated the use of isodecanol as a modifier for Aliquat 336 in solvent extraction processes, particularly for uranium extraction from alkaline leach solutions (Zhu, Pranolo, & Cheng, 2013).
2. Industrial and Chemical Applications
This compound derivatives find applications in industrial processes. Lawson and Harding (1981) discussed the use of caustic oxidation to convert isotridecyl alcohol residue to simpler mixtures of highly branched, liquid carboxylic acids, including isotridecanoic acids. This process yielded primary carboxylic acids and secondary high boiling acids, demonstrating the versatility of isotridecanoates in industrial chemistry (Lawson & Harding, 1981).
3. Environmental Science
In the realm of environmental science, this compound-related compounds have been studied for their role in adsorption processes. Zhu, You, Wang, and Shi (2017) investigated the application of graphitic carbon nitride, a compound related to this compound, for the adsorption of Pb2+ ions from aqueous solutions. This study demonstrated the compound's potential as an efficient adsorbent for heavy metal ions (Zhu, You, Wang, & Shi, 2017).
4. Biological Applications
In biological contexts, this compound derivatives have been explored for their potential uses. For example, Cooperstein and Canavan (2010) discussed the application of poly(N-isopropyl acrylamide), a polymer related to this compound, in bioengineering, particularly for the nondestructive release of biological cells and proteins. This highlights the compound's significance in biomedical and bioengineering applications (Cooperstein & Canavan, 2010).
5. Microbiology and Pharmaceutical Research
Bodanszky and Bodanszky (1968) explored the role of isotridecanoic acid in the structure of the peptide antibiotic stendomycin, shedding light on its potential applications in microbiology and pharmaceutical research (Bodanszky & Bodanszky, 1968).
Eigenschaften
Molekularformel |
C13H25O2- |
|---|---|
Molekulargewicht |
213.34 g/mol |
IUPAC-Name |
11-methyldodecanoate |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
SIOLDWZBFABPJU-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CC(C)CCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




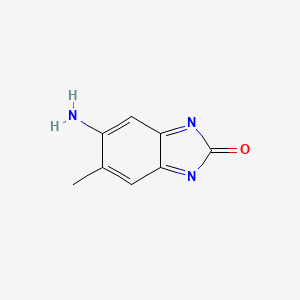
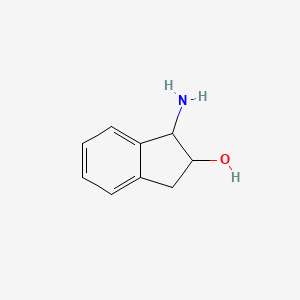
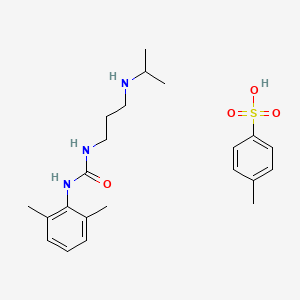
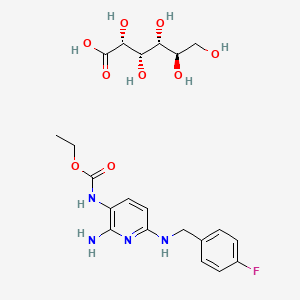
![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)

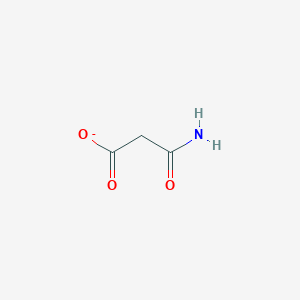

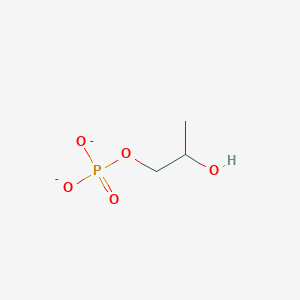
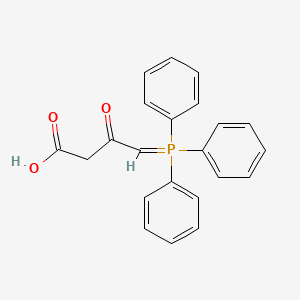
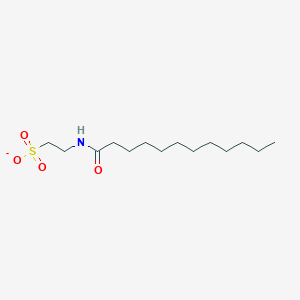
![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
